Corynanthine
Overview
Description
It is one of the two diastereoisomers of yohimbine, the other being rauwolscine . Corynanthine acts as an α1-adrenergic and α2-adrenergic receptor antagonist with approximately 10-fold selectivity for the former site over the latter . This compound is related to ajmalicine and is known for its role in the antihypertensive properties of Rauvolfia extracts .
Mechanism of Action
Mode of Action
Corynanthine acts as an antagonist at both α1-adrenergic and α2-adrenergic receptors, with approximately 10-fold selectivity for the former site over the latter . This is in contrast to yohimbine and rauwolscine, which have around 30-fold higher affinity for the α2-adrenergic receptor over the α1-adrenergic receptor .
Biochemical Pathways
It is known that the compound’s antagonistic action on adrenergic receptors can influence various downstream signaling pathways, potentially affecting a range of physiological processes
Pharmacokinetics
As a general rule, a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified
Result of Action
This compound’s antagonistic action on α1-adrenergic and α2-adrenergic receptors results in various molecular and cellular effects. For instance, it has been shown to significantly reduce intraocular pressure when applied topically in a 2% solution . .
Biochemical Analysis
Biochemical Properties
Corynanthine acts as an α1-adrenergic and α2-adrenergic receptor antagonist with approximately 10-fold selectivity for the former site over the latter . This is in contrast to yohimbine and rauwolscine which have around 30-fold higher affinity for the α2-adrenergic receptor over the α1-adrenergic receptor .
Cellular Effects
This compound has been shown to have a significant impact on cellular processes. It acts as a natural relaxant primarily because it binds to alpha-adrenergic receptors . These receptors are responsible for controlling the sympathetic nervous system and can impact levels of excitatory hormones, including epinephrine . As a result, this compound can induce a sense of relaxation in the user .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with alpha-adrenergic receptors. As an antagonist, it binds to these receptors and prevents the uptake of epinephrine, thereby influencing the sympathetic nervous system .
Temporal Effects in Laboratory Settings
In single-dose studies in rabbits, awake monkeys, and in monkeys anesthetized with ketamine, this compound reduced intraocular pressure (lOP) . When 2% this compound was applied topically two or three times daily for one, two, or three weeks to patients with symmetrical ocular hypertension, it did not reduce lOP .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound reduced intraocular pressure in single-dose studies in rabbits, awake monkeys, and in monkeys anesthetized with ketamine .
Metabolic Pathways
This compound is a metabolite, an intermediate or product resulting from metabolism . It belongs to the class of alkaloids, which are derived from several biosynthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Corynanthine can be isolated from the roots of Rauwolfia serpentina using various chromatographic techniques . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using high-performance liquid chromatography (HPLC) . The synthetic route involves the conversion of yohimbine to this compound through a series of chemical reactions, including oxidation and rearrangement .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, primarily Rauvolfia species . The process includes harvesting the roots, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction, followed by purification using HPLC or other chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Corynanthine undergoes various chemical reactions, including:
Oxidation: Conversion to other alkaloids through oxidative rearrangement.
Reduction: Reduction of functional groups to modify its pharmacological properties.
Substitution: Introduction of different substituents to enhance its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as methanol, ethanol, and acetonitrile.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified pharmacological properties .
Scientific Research Applications
Corynanthine has several scientific research applications, including:
Chemistry: Used as a reference compound in chromatographic studies.
Biology: Studied for its effects on adrenergic receptors and serotonin receptors.
Medicine: Investigated for its potential antihypertensive and antidepressant properties.
Industry: Used in the production of pharmaceutical formulations containing Rauvolfia extracts.
Comparison with Similar Compounds
Similar Compounds
Yohimbine: Another diastereoisomer with higher affinity for α2-adrenergic receptors.
Rauwolscine: Similar to yohimbine but with different pharmacological properties.
Ajmalicine: Related alkaloid with different therapeutic applications.
Uniqueness
Corynanthine’s unique selectivity for α1-adrenergic receptors over α2-adrenergic receptors distinguishes it from yohimbine and rauwolscine . This selectivity makes it a valuable compound for studying adrenergic receptor interactions and developing antihypertensive agents .
Properties
IUPAC Name |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-DKJBZYCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317915 | |
Record name | Corynanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
483-10-3 | |
Record name | Corynanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corynanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (16β,17α)-17-hydroxyyohimban-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CORYNANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Z7C9RK8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Corynanthine is a selective antagonist of α1-adrenoceptors. [, , , ] It binds to these receptors, primarily located on vascular smooth muscle cells, and prevents the binding of agonists like norepinephrine. [, , , , ] This blockade inhibits the typical vasoconstriction induced by α1-adrenoceptor activation. [, , , ]
A: While all three compounds are yohimbine stereoisomers, they exhibit varying selectivity for α-adrenoceptor subtypes. [, , ] this compound demonstrates preferential antagonism towards α1-adrenoceptors. [, , , ] In contrast, Yohimbine and Rauwolscine exhibit higher affinity for α2-adrenoceptors, particularly those involved in the presynaptic regulation of norepinephrine release. [, , , ] This difference in selectivity leads to distinct pharmacological profiles.
ANone: By blocking α1-adrenoceptors, this compound can:
- Reduce blood pressure: It inhibits vasoconstriction, leading to vasodilation and a decrease in blood pressure. [, , , ]
- Modulate neurotransmitter release: It can influence the release of other neurotransmitters, including norepinephrine, in a complex manner depending on the specific tissue and experimental conditions. [, , , , , ]
- Affect ocular dynamics: Studies suggest it might influence intraocular pressure potentially through mechanisms involving uveoscleral outflow, although further research is needed to confirm this effect. []
ANone: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.
A: Spectroscopic data, such as UV, IR, and NMR spectra, are crucial for structural elucidation and identification. While the provided research papers don't include specific spectroscopic details, these can be found in dedicated databases like the NIST Chemistry WebBook or scientific literature focusing on natural product characterization. [, , ]
A: The research papers primarily focus on this compound's pharmacological properties and do not provide comprehensive data on its material compatibility or stability under different storage conditions (temperature, humidity, light). [] Such information is crucial for pharmaceutical formulation and can be found in drug stability studies or relevant databases. [, ]
A: The research focuses on this compound's role as a pharmacological tool for investigating α-adrenoceptor function. There is no indication of this compound possessing inherent catalytic properties or being used in catalytic applications. [, ]
ANone: While the research papers don't provide details on computational studies directly involving this compound, such methods are valuable for:
- Understanding drug-receptor interactions: Molecular docking simulations can provide insights into how this compound binds to α1-adrenoceptors. []
- QSAR modeling: Relating this compound's structure to its activity can help predict the activity of similar compounds. [, ]
- Drug design: Computational tools can be employed to design novel α1-adrenoceptor antagonists based on this compound's structure. []
A: The research highlights that even subtle structural differences, like those between this compound, Yohimbine, and Rauwolscine, can significantly impact their selectivity for α1- vs. α2-adrenoceptors. [, , ] Further research involving systematic modifications to this compound's structure is needed to establish a detailed SAR profile and understand the specific structural features responsible for its pharmacological effects. [, ]
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